![molecular formula C10H14ClN3 B1422387 [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride CAS No. 1269226-93-8](/img/structure/B1422387.png)
[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride
Vue d'ensemble
Description
“[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14ClN3 . It is a solid substance at room temperature . The compound is part of the indazole family, which are important heterocycles in drug molecules .
Synthesis Analysis
Indazole derivatives, such as “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride”, can be synthesized using a molecular hybridization strategy . This strategy involves the design and synthesis of compounds that combine elements from different bioactive molecules to create a new compound with improved properties .
Physical And Chemical Properties Analysis
“[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 211.69 g/mol . The compound’s InChI code is 1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H .
Applications De Recherche Scientifique
Antimicrobial Potential
Compounds containing the indazole moiety have shown promising antimicrobial potential . Specific derivatives have demonstrated good antimicrobial activity, suggesting that “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could potentially be used in the development of new antimicrobial agents .
Anti-Tubercular Activity
Indazole derivatives have also been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain . Certain compounds have shown potent anti-tubercular activity, indicating that “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could be used in the fight against tuberculosis .
Antitumor Activity
Research has shown that indazole derivatives can have antitumor activity . A series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . This suggests that “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could potentially be used in cancer treatment.
Apoptosis Induction
Certain indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could be used to induce apoptosis in cancer cells, a key mechanism in many anticancer strategies.
Anti-Inflammatory Activity
Indazole compounds are known for their diverse biological activities, including anti-inflammatory effects . Therefore, “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could potentially be used in the treatment of inflammatory conditions .
Antidiabetic Activity
Indazole derivatives have also been reported to have antidiabetic activity . This suggests that “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” could potentially be used in the management of diabetes .
Safety and Hazards
Orientations Futures
The future directions for “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” and similar compounds could involve further exploration of their pharmacological activities. Given the broad spectrum of activities exhibited by indazole derivatives, these compounds could be developed into more effective therapeutic agents .
Propriétés
IUPAC Name |
(1-ethylindazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDBPKEDMQAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)

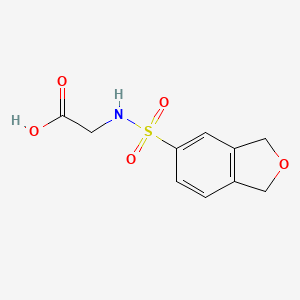
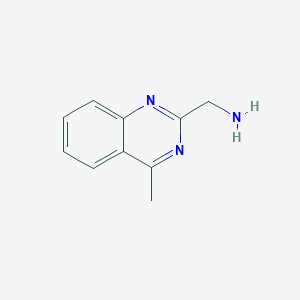
![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)

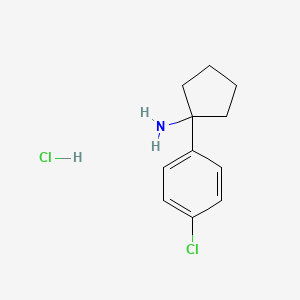
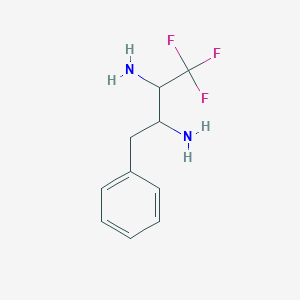
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

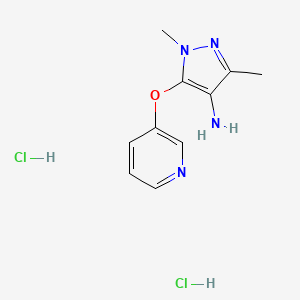

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)